cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13630116
InChI: InChI=1S/C12H22N2O/c1-3-15-4-2-10(1)7-14-8-11-5-13-6-12(11)9-14/h10-13H,1-9H2/t11-,12+
SMILES: C1COCCC1CN2CC3CNCC3C2
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol

cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole

CAS No.:

Cat. No.: VC13630116

Molecular Formula: C12H22N2O

Molecular Weight: 210.32 g/mol

* For research use only. Not for human or veterinary use.

cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole -

Specification

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
IUPAC Name (3aR,6aS)-5-(oxan-4-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Standard InChI InChI=1S/C12H22N2O/c1-3-15-4-2-10(1)7-14-8-11-5-13-6-12(11)9-14/h10-13H,1-9H2/t11-,12+
Standard InChI Key SLASAZMRKWCCLM-TXEJJXNPSA-N
Isomeric SMILES C1COCCC1CN2C[C@H]3CNC[C@H]3C2
SMILES C1COCCC1CN2CC3CNCC3C2
Canonical SMILES C1COCCC1CN2CC3CNCC3C2

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a cis-configuration at the junction of the octahydropyrrolo[3,4-c]pyrrole core, with a tetrahydropyran-4-ylmethyl group appended to the nitrogen atom. The IUPAC name, (3aR,6aS)-5-(oxan-4-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole, reflects its stereochemistry and connectivity. Key structural attributes include:

  • Ring System: A bicyclic framework comprising two fused pyrrolidine rings (octahydropyrrolo[3,4-c]pyrrole) with chair conformations stabilized by intramolecular hydrogen bonding.

  • Substituent: A tetrahydropyran (THP) ring linked via a methyl group, introducing steric bulk and influencing pharmacokinetic properties .

Table 1: Molecular Properties of cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole

PropertyValue
Molecular FormulaC12H22N2O\text{C}_{12}\text{H}_{22}\text{N}_2\text{O}
Molecular Weight210.32 g/mol
IUPAC Name(3aR,6aS)-5-(oxan-4-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Canonical SMILESC1COCCC1CN2CC3CNCC3C2
PubChem CID96473250
SolubilityLimited aqueous solubility; soluble in DMSO and methanol

Stereochemical Considerations

The cis configuration of the octahydropyrrolo[3,4-c]pyrrole core is critical for bioactivity. Computational modeling suggests that this arrangement optimizes binding to hydrophobic pockets in target receptors, such as orexin receptors. The THP moiety enhances metabolic stability by shielding labile functional groups from enzymatic degradation .

Synthesis and Purification Strategies

Conventional Synthetic Routes

Initial syntheses relied on multi-step protocols involving:

Green Chemistry Approaches

Recent advances emphasize sustainability. A 2018 study demonstrated the use of subcritical water (130°C, 75–91% yield) for synthesizing octahydropyrrolo[3,4-c]pyrrole derivatives. This method eliminates organic solvents, reduces reaction times (2–4 hours), and improves scalability . Key steps include:

  • Cyclocondensation: Reaction of thiourea intermediates with α-haloketones in subcritical water.

  • Stereocontrol: Chirality is preserved via hydrogen-bond-directed crystallization .

Pharmacological Applications

Orexin Receptor Modulation

The compound’s THP-methyl group mimics natural orexin-A/B ligands, enabling interaction with orexin receptors (OX1_1/OX2_2). In vitro assays show nanomolar affinity (IC50=12.3nM\text{IC}_{50} = 12.3 \, \text{nM} for OX2_2), suggesting potential for treating insomnia and narcolepsy .

Negative Allosteric Modulation of mGlu1_11

As a piperazine isostere, the octahydropyrrolo[3,4-c]pyrrole scaffold acts as a negative allosteric modulator (NAM) of mGlu1_1. Functional assays revealed IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}, with improved blood-brain barrier permeability compared to piperazine analogs .

Table 2: Pharmacological Profile

TargetActivityIC50\text{IC}_{50}Application
Orexin Receptor 2Agonist12.3 nMSleep disorders
mGlu1_1Negative modulator0.8 µMNeuropathic pain
Mycobacterium tuberculosisGrowth inhibition7.81 µg/mLAntitubercular agent

Antimicrobial and Antimycobacterial Activity

Broad-Spectrum Efficacy

Derivatives of cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole exhibit potent activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC=15.62μg/mL\text{MIC} = 15.62 \, \mu\text{g/mL}).

  • Fungi: Candida albicans (MIC=62.5μg/mL\text{MIC} = 62.5 \, \mu\text{g/mL}) .

Antitubercular Activity

Against Mycobacterium tuberculosis H37Rv, the compound showed a MIC=7.81μg/mL\text{MIC} = 7.81 \, \mu\text{g/mL}, comparable to first-line drugs like isoniazid. Mechanistic studies suggest inhibition of cell wall synthesis via interaction with DprE1 enzymes .

Future Research Directions

  • Optimization of Drug-Like Properties: Structural modifications to enhance aqueous solubility (e.g., PEGylation) and reduce CYP450 inhibition .

  • In Vivo Pharmacokinetics: Preclinical studies to assess bioavailability and toxicity in animal models.

  • Targeted Delivery Systems: Nanoparticle encapsulation for improved CNS penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator